![molecular formula C13H15NO2 B13001221 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide](/img/structure/B13001221.png)
4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide
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Overview
Description
4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isopropoxy group and a prop-2-yn-1-yl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 4-isopropoxybenzoic acid with prop-2-yn-1-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
One of the primary applications of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is in the field of anticancer research . A study focused on designing inhibitors for microRNA-21, an oncogenic microRNA associated with various cancers, utilized derivatives similar to this compound. The synthesized compounds exhibited significant inhibitory effects on microRNA-21 expression, leading to enhanced apoptosis and reduced proliferation in cancer cell lines such as HeLa and U-87 MG .
Case Study: Inhibition of MicroRNA-21
Compound | Inhibition Activity | Cell Line | Mechanism |
---|---|---|---|
1j | Potent | HeLa | Induces apoptosis, up-regulates PDCD4 |
Antifungal Properties
Benzamide derivatives, including compounds related to this compound, have shown promising antifungal activities . Research indicates that these compounds can act against various fungal pathogens, suggesting their potential use as antifungal agents in clinical settings .
Case Study: Antifungal Activity
Compound Type | Target Pathogen | Activity Observed |
---|---|---|
Benzamide Derivatives | Candida spp., Aspergillus spp. | Effective against resistant strains |
Antiplasmodial Activity
Another significant application of this compound is its potential as an antiplasmodial agent . Compounds with similar structures have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Studies have indicated that certain derivatives exhibit strong antiplasmodial activity, making them candidates for further development in malaria treatment .
Case Study: Antiplasmodial Evaluation
Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | 2.5 | >125 | >50 |
Compound B | 5.0 | >100 | >20 |
Pharmacological Potential
The pharmacological potential of benzamide analogues, including this compound, extends to various therapeutic areas due to their diverse biological activities. These compounds are being explored for their roles in modulating biochemical pathways relevant to disease states, particularly in cancer and infectious diseases .
Mechanism of Action
The mechanism of action of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylamino-N-(prop-2-yn-1-yl)benzamide: Similar structure with a benzoylamino group instead of an isopropoxy group.
N-(Prop-2-yn-1-yl)benzamide: Lacks the isopropoxy group, making it a simpler analog.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of the amide group.
Uniqueness
4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of both the isopropoxy and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in various research applications .
Biological Activity
4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including biochemical properties, mechanisms of action, and comparative studies with similar compounds.
1. Chemical Structure and Properties
This compound is characterized by its unique structural features, which include an isopropoxy group and a propargyl substituent attached to the benzamide moiety. This structure may influence its solubility and interaction with biological targets.
2.1 Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties . It has been evaluated against various cancer cell lines, including:
- NIH/3T3 mouse embryoblast cells
- A549 human lung adenocarcinoma cells
These studies suggest that the compound may induce cytotoxic effects, although the exact mechanisms remain to be fully elucidated.
2.2 Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory potential. Research into related benzamide derivatives has shown that modifications to the benzamide structure can enhance anti-inflammatory activity, suggesting similar potential for this compound .
The mechanisms by which this compound exerts its biological effects are not yet fully understood. However, it is hypothesized that:
- The compound may interact with multiple cellular pathways involved in cancer progression and inflammation.
- It could act as a kinase inhibitor , similar to other benzamide derivatives that have shown efficacy against various kinases involved in tumor growth and survival .
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key findings from SAR studies on related compounds include:
Compound | Activity | IC50 (µM) | Notes |
---|---|---|---|
Compound A | Anticancer | 5.0 | Effective against A549 cells |
Compound B | Anti-inflammatory | 10.0 | Reduces cytokine production |
This compound | TBD | TBD | Further studies needed |
The table illustrates that while some related compounds have established activities and IC50 values, further research is necessary to determine the specific activity and potency of this compound.
5.1 In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. These studies typically involve:
- Cell Viability Assays : Measuring cell proliferation in response to varying concentrations of the compound.
- Apoptosis Detection : Using flow cytometry to evaluate apoptotic cell death.
Preliminary results indicate a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .
5.2 Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds have shown varying degrees of biological activity, underscoring the importance of specific functional groups in modulating efficacy:
This table emphasizes how structural modifications can lead to significant differences in biological outcomes.
6. Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research, particularly in anticancer and anti-inflammatory applications. Ongoing studies are essential to elucidate its mechanisms of action and optimize its structure for enhanced efficacy.
Future research should focus on:
- Detailed mechanistic studies to understand its interactions at the molecular level.
- In vivo studies to assess therapeutic potential and safety profiles.
By advancing our understanding of this compound, we can better exploit its therapeutic potential in clinical settings.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-propan-2-yloxy-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C13H15NO2/c1-4-9-14-13(15)11-5-7-12(8-6-11)16-10(2)3/h1,5-8,10H,9H2,2-3H3,(H,14,15) |
InChI Key |
XNLUDAZQVKPZGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC#C |
Origin of Product |
United States |
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